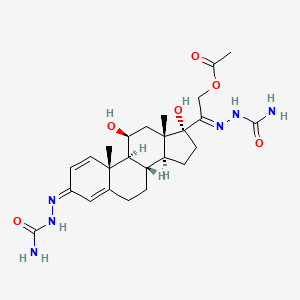
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate is a derivative of Prednisolone, a synthetic glucocorticoid. This compound is known for its anti-inflammatory and immunosuppressive properties, making it useful in treating various inflammatory and autoimmune conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate involves multiple steps. One common method includes the reaction of Prednisolone with semicarbazide under controlled conditions to form the disemicarbazone derivative. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common to verify the purity of the compound .
化学反应分析
Types of Reactions
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a standard in quality control processes.
作用机制
The mechanism of action of 3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The compound’s molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
相似化合物的比较
Similar Compounds
Prednisolone: The parent compound, known for its anti-inflammatory and immunosuppressive properties.
Dexamethasone: Another glucocorticoid with similar therapeutic effects but different potency and side effect profile.
Betamethasone: A glucocorticoid used for its anti-inflammatory properties, often compared with Prednisolone and Dexamethasone.
Uniqueness
3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate is unique due to its specific chemical modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other glucocorticoids.
属性
分子式 |
C25H36N6O6 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
[(2E)-2-(carbamoylhydrazinylidene)-2-[(3Z,8S,9S,10R,11S,13S,14S,17R)-3-(carbamoylhydrazinylidene)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C25H36N6O6/c1-13(32)37-12-19(29-31-22(27)35)25(36)9-7-17-16-5-4-14-10-15(28-30-21(26)34)6-8-23(14,2)20(16)18(33)11-24(17,25)3/h6,8,10,16-18,20,33,36H,4-5,7,9,11-12H2,1-3H3,(H3,26,30,34)(H3,27,31,35)/b28-15-,29-19+/t16-,17-,18-,20+,23-,24-,25-/m0/s1 |
InChI 键 |
QHANRKOZADMYQT-JESAFLSNSA-N |
手性 SMILES |
CC(=O)OC/C(=N\NC(=O)N)/[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=C/C(=N\NC(=O)N)/C=C[C@]34C)O)C)O |
规范 SMILES |
CC(=O)OCC(=NNC(=O)N)C1(CCC2C1(CC(C3C2CCC4=CC(=NNC(=O)N)C=CC34C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


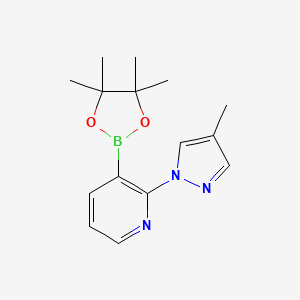
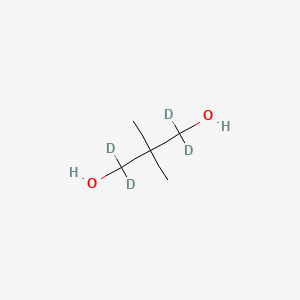
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)
![1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13409308.png)
![Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13409314.png)



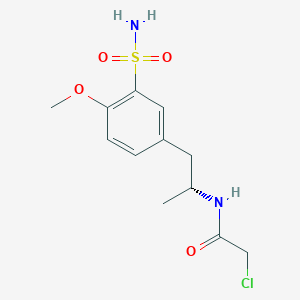
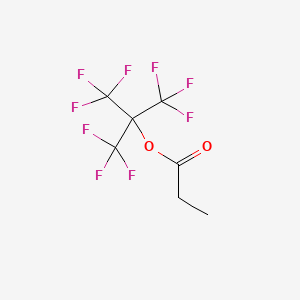

![(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)


